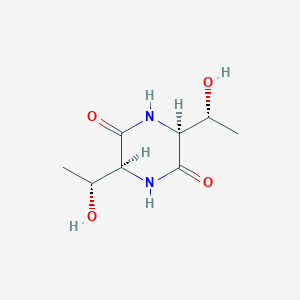
(3S,6S)-3,6-Bis((R)-1-hydroxyethyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperazine ring substituted with two hydroxyethyl groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and ®-1-hydroxyethyl derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Ensuring rigorous quality control measures to maintain the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione: The compound itself.
Other Piperazine Derivatives: Compounds with similar piperazine ring structures but different substituents.
Uniqueness
(3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione is unique due to its specific chiral centers and hydroxyethyl substitutions, which may impart distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C8H14N2O4 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
(3S,6S)-3,6-bis[(1R)-1-hydroxyethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3-,4-,5+,6+/m1/s1 |
InChIキー |
FEXBTWNVLLOVLN-ZXXMMSQZSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)[C@@H](C)O)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)N1)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
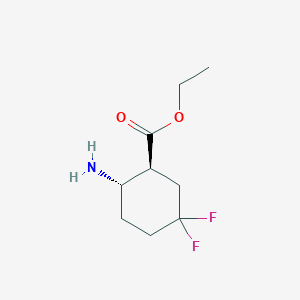
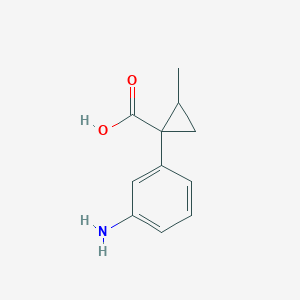
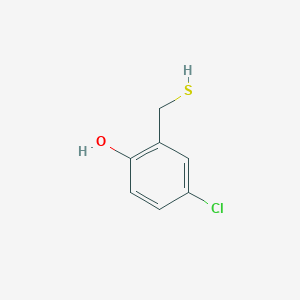
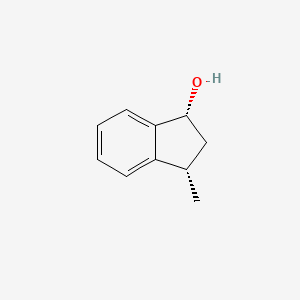
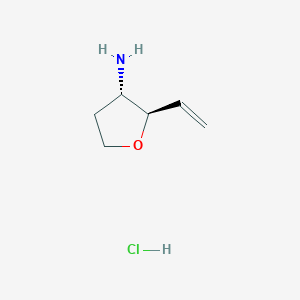
![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)

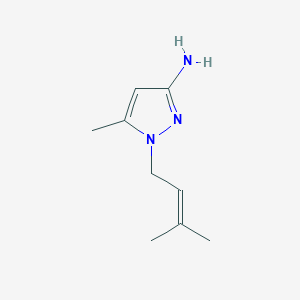

![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
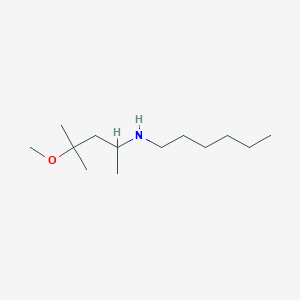
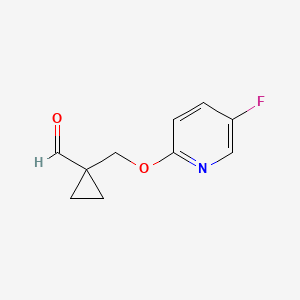
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
